molecular formula C17H22N4O B2820927 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one CAS No. 213251-07-1

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2820927
CAS No.: 213251-07-1
M. Wt: 298.39
InChI Key: OJMYSGJGVBORFO-UHFFFAOYSA-N
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Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzimidazole ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of a benzimidazole derivative with a suitable pyrrolone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the molecule .

Scientific Research Applications

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-hexyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-3-4-7-10-21-11-14(22)15(16(21)18)17-19-12-8-5-6-9-13(12)20-17/h5-6,8-9,18,22H,2-4,7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPIXIZIQACFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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